(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
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Overview
Description
(2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid is an optically active form of 2-amino-3-oxo-4-(phosphonooxy)butanoic acid having (2S)-configuration. It is a conjugate acid of a (2S)-2-amino-3-oxo-4-(phosphonatooxy)butanoate(3-).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Aminophosphonates : Aminophosphonylation of certain ketones led to phosphonic analogues of α-methylhomoserine, which have structural relevance to (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid. These compounds were cyclised under base catalysis (Finet et al., 1993).
Preparation of Adhesive Polymers : Synthesis of hydrolytically stable phosphonic acid monomers, by hydrolyzing certain acrylates, demonstrates an approach to creating materials with potential adhesion properties, relevant to this compound (Moszner et al., 2001).
Novel Synthetic Routes : A novel asymmetric synthetic route to a closely related compound, S-(+)-2-amino-4-phosphonobutanoic acid, highlights the chemical pathways and potential applications of this compound (Jiao et al., 1992).
Calcium-Phosphonate Interactions : Investigation of certain phosphonate compounds, including their interaction with calcium ions, provides insight into the potential biochemical applications of this compound (Demadis et al., 2009).
Biological and Environmental Applications
Utilization by Soil Bacteria : Research on soil bacteria's ability to utilize similar phosphinothricin compounds, which are structural analogues, gives an understanding of the ecological and biological relevance of this compound in environmental processes (Tebbe & Reber, 1988).
Antagonist Activity in Neurological Studies : The study of phosphorus-containing glutamate analogues, closely related to this compound, provides insights into their potential antagonist activities in neurological pathways (Freund et al., 1984).
Antimicrobial Activity : Research into derivatives of amino butanoic acids, similar to this compound, has shown promising antimicrobial activities, which suggests potential medicinal applications (Mickevičienė et al., 2015).
Properties
Molecular Formula |
C4H8NO7P |
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Molecular Weight |
213.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-oxo-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H8NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h3H,1,5H2,(H,7,8)(H2,9,10,11)/t3-/m0/s1 |
InChI Key |
LMKSRFWSQAKTOE-VKHMYHEASA-N |
Isomeric SMILES |
C(C(=O)[C@@H](C(=O)O)N)OP(=O)(O)O |
SMILES |
C(C(=O)C(C(=O)O)N)OP(=O)(O)O |
Canonical SMILES |
C(C(=O)C(C(=O)O)N)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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